![molecular formula C22H19N5O2 B2578614 N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396685-38-3](/img/structure/B2578614.png)
N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide
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Overview
Description
“N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide” is a complex organic compound. It contains a tetrazole group, which is a ring of four nitrogen atoms and one carbon atom, and it also has a carboxamide group, which is a carbonyl (a carbon double-bonded to an oxygen) attached to an amine (a nitrogen with hydrogens and/or alkyl groups). The “4-methoxyphenyl” indicates a phenyl group (a ring of 6 carbon atoms, i.e., a benzene ring) with a methoxy group (an oxygen bonded to a methyl group, -CH3) at the 4th position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the tetrazole ring, followed by the addition of the phenyl and benzyl groups. The methoxy group would likely be added last, as it’s sensitive to many conditions used in synthesis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of the tetrazole ring and the various attached groups. The tetrazole ring is a heterocycle, meaning it contains atoms of different types (in this case, carbon and nitrogen), and it’s aromatic, meaning it has a special type of stability due to its electrons .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tetrazole ring, which is known to participate in a variety of reactions. The carboxamide group could also be reactive, particularly under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the functional groups present. For example, the presence of the tetrazole ring could make the compound more polar, while the phenyl and benzyl groups could increase its hydrophobicity .Scientific Research Applications
Resistance-Modifying Agents in Cancer Therapy
One significant application of related compounds involves their role as resistance-modifying agents, particularly in cancer therapy. Compounds like 2-aryl-1H-benzimidazole-4-carboxamides have been identified as potent inhibitors of the poly(ADP-ribose) polymerase (PARP) enzyme. This enzyme assists in DNA strand break repair, and its inhibition could potentially enhance the efficacy of radiotherapy and certain chemotherapy agents by preventing cancer cells from repairing DNA damage efficiently. Among these derivatives, those with specific substituents on the phenyl ring exhibited strong inhibition of PARP, with implications for cancer treatment strategies (White et al., 2000).
Antiallergic Activity
Research into tetrazole analogues such as 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carboxylic acids and their derivatives demonstrated antiallergic activities. These compounds were synthesized and evaluated for their efficacy in mitigating allergic reactions, with some derivatives showing significant potency compared to established antiallergic medications. The structural modifications in these compounds influence their activity, offering insights into the design of new antiallergic drugs (Nohara et al., 1985).
Anti-Inflammatory and Analgesic Agents
Further applications include the synthesis of novel compounds with anti-inflammatory and analgesic properties. For instance, derivatives synthesized from visnaginone and khellinone were evaluated for their activities as cyclooxygenase inhibitors. These studies revealed compounds with notable COX-2 selectivity and significant analgesic and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antidiabetic Activity
The antidiabetic potential of dihydropyrimidine derivatives has also been explored. By synthesizing N-substituted dihydropyrimidine compounds and evaluating their in vitro antidiabetic activity, researchers have identified promising candidates for further study in the management of diabetes, demonstrating the versatility of this chemical scaffold in therapeutic applications (Lalpara et al., 2021).
Future Directions
properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenyl)-N-phenyltetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2/c1-29-20-14-12-19(13-15-20)27-24-21(23-25-27)22(28)26(18-10-6-3-7-11-18)16-17-8-4-2-5-9-17/h2-15H,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJSBGMJILPSRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-methoxyphenyl)-N-phenyl-2H-tetrazole-5-carboxamide |
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